1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene CAS 173019-85-7
1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene CAS 173019-85-7
Technical Monograph: 1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene CAS: 173019-85-7 Role: Bifunctional Electrophile & Privileged Synthon in Medicinal Chemistry
Part 1: Executive Summary & Strategic Utility
1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene is not merely a reagent; it is a structural pivot in organic synthesis. For the drug development chemist, this molecule represents a "loaded" linker. It combines a reactive primary alkyl bromide (susceptible to rapid
Why this molecule matters:
-
Rigid Linker Chemistry: Unlike flexible alkyl chains, the alkyne spacer provides defined vector geometry, crucial for positioning pharmacophores in kinase inhibitors or receptor modulators.
-
Divergent Reactivity: The propargyl bromide moiety allows for immediate nucleophilic substitution, while the alkyne remains dormant until activated (e.g., by CuAAC "Click" chemistry or Sonogashira coupling).
-
Heterocycle Precursor: It is a verified precursor for benzocarbazoles, triazoles, and spiro-cyclic scaffolds used in oncology (microtubule inhibitors).
Part 2: Chemical Profile & Safety Architecture
Warning: Lachrymator & Vesicant. As with most propargyl halides, this compound is a potent lachrymator (tear gas effect) and skin irritant. All manipulations must occur within a high-velocity fume hood.
Physicochemical Data Table
| Property | Value | Context |
| Molecular Weight | 225.08 g/mol | -- |
| Appearance | Yellow to Orange Oil | Often darkens upon oxidation/polymerization. |
| Boiling Point | ~104-106 °C (0.2 mmHg) | High vacuum required for distillation. |
| Solubility | DCM, THF, EtOAc, Toluene | Hydrophobic; insoluble in water. |
| Stability | Cold (4°C), Dark, Inert Gas | Shock Sensitive Potential: Like all propargyl bromides, it possesses high energy. Do not distill to dryness. |
Part 3: Synthesis & Production Strategy
As a Senior Scientist, I recommend Route A (Appel Reaction) over the traditional
The Mechanistic Rationale:
Treating propargyl alcohols with phosphorous tribromide (
The Solution: The Appel reaction (
Synthesis Workflow Diagram
Figure 1: High-fidelity synthesis route avoiding allenic rearrangement.
Part 4: Experimental Protocols
Protocol 1: High-Fidelity Synthesis (Appel Method)
Target Scale: 10 mmol
-
Setup: Flame-dry a 250 mL round-bottom flask. Purge with Argon.
-
Dissolution: Dissolve 3-(4-methoxyphenyl)prop-2-yn-1-ol (1.62 g, 10 mmol) and Carbon Tetrabromide (
, 3.98 g, 12 mmol) in anhydrous DCM (50 mL). Cool to 0°C.[1] -
Addition: Add Triphenylphosphine (
, 3.14 g, 12 mmol) portion-wise over 15 minutes. Note: The reaction is exothermic. Control the rate to maintain 0°C. -
Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (Hexane/EtOAc 9:1). The alcohol spot (
) should disappear, replaced by the bromide ( ). -
Workup: Add Hexane (50 mL) to the reaction mixture to precipitate triphenylphosphine oxide (
). Filter through a pad of Celite/Silica. -
Purification: Concentrate the filtrate. If necessary, purify via rapid flash chromatography (100% Hexane
5% EtOAc/Hexane).-
Yield Expectation: 85-92%.
-
Storage: Store under Argon at -20°C.
-
Protocol 2: N-Alkylation (General Nucleophilic Substitution)
Application: Attaching the "Warhead" to a secondary amine.
-
Reagents: Amine (1.0 eq), CAS 173019-85-7 (1.1 eq),
(2.0 eq), DMF (anhydrous). -
Procedure: Stir the mixture at RT for 4-12 hours.
-
Critical Insight: Do not heat above 60°C unless necessary. High heat with basic conditions can trigger the isomerization of the propargyl group to an allene or promote polymerization.
-
-
Validation: The product should show a characteristic alkyne stretch in IR (~2200
) and a singlet ( ) at ppm in NMR.
Part 5: Reactivity Landscape & Downstream Applications[2]
This molecule is a "soft" electrophile. Its utility branches into two distinct pathways based on the reaction partner.[2]
Pathway Analysis Diagram
Figure 2: Divergent reactivity pathways for library synthesis.
Strategic Applications in Drug Discovery
-
Click Chemistry "Warheads": Displacement of the bromide with Sodium Azide (
) yields the corresponding propargyl azide. This intermediate reacts with terminal alkynes to form 1,2,3-triazoles, a bioisostere for amide bonds in peptidomimetics. -
Microtubule Inhibitors (Chamaecypanone Analogues): Research indicates that derivatives of this scaffold, particularly when cyclized into spiro-compounds or benzocarbazoles, exhibit potent cytotoxicity against cancer cell lines. The rigid alkyne prevents metabolic rotation, locking the methoxy-phenyl group into the active site of tubulin.
-
SERMs (Selective Estrogen Receptor Modulators): The p-methoxy phenyl group mimics the A-ring of estradiol. Linking this unit via the propargyl chain to a basic amine tail creates classic SERM pharmacophores (similar to Raloxifene or Tamoxifen structures).
Part 6: References
-
Zhang, X., & Larock, R. C. (2013). Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes.[1] Journal of Organic Chemistry.
-
Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition.
-
PubChem. (2025).[3] 1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene Compound Summary. National Library of Medicine.
-
TCI Chemicals. (2025).[4][5] 3-(4-Methoxyphenyl)prop-2-yn-1-ol (Precursor) Technical Data.
-
Jasinski, J. P., et al. (2011). Synthesis and crystal structure of (2E)-3-(3-bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. Acta Crystallographica.
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. What is Anisole used as?_Chemicalbook [chemicalbook.com]
- 3. 1-(3-Bromopropyl)-4-methoxybenzene | C10H13BrO | CID 12776996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
